2-Pyridin-3-yl-tetrahydro-pyran-4-one
CAS No.:
Cat. No.: VC18654387
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 2-pyridin-3-yloxan-4-one |
| Standard InChI | InChI=1S/C10H11NO2/c12-9-3-5-13-10(6-9)8-2-1-4-11-7-8/h1-2,4,7,10H,3,5-6H2 |
| Standard InChI Key | INTLCEZVIDXUJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(CC1=O)C2=CN=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) attached to a tetrahydropyran-4-one system (a partially saturated six-membered oxygen-containing ring with a ketone group). This combination creates a planar pyridine moiety juxtaposed with a non-planar tetrahydropyranone, influencing electronic distribution and steric interactions .
Table 1: Comparative Structural Features of 2-Pyridin-3-yl-tetrahydro-pyran-4-one and Analogs
The pyridine ring contributes to aromatic stability and hydrogen-bonding capabilities, while the tetrahydropyran-4-one segment introduces ketone reactivity and conformational flexibility .
Physicochemical Properties
While experimental data for 2-Pyridin-3-yl-tetrahydro-pyran-4-one are scarce, analogs suggest:
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Boiling Point: Estimated at 260–280°C (based on pyridine derivatives ).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, tetrahydrofuran) due to the ketone and pyridine groups .
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Density: ~1.1 g/cm³, consistent with tetrahydropyranone-containing compounds .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via convergent strategies:
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Pyridine-Tetrahydropyranone Coupling: A palladium-catalyzed cross-coupling between pyridine-3-boronic acid and a functionalized tetrahydropyran-4-one precursor .
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Cyclization Approaches: Intramolecular cyclization of keto-enamine intermediates derived from 3-aminopyridine and diketones .
Optimized Synthetic Route
A three-step synthesis adapted from tetrahydrothiopyran-4-one methodologies :
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Step 1: Condensation of 3-pyridinecarboxaldehyde with ethyl acetoacetate under acidic conditions (93% yield, TsOH/toluene).
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Step 2: Cyclization via NaH-mediated intramolecular aldol condensation (allyl alcohol/Et₂O, 76% yield).
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Step 3: Oxidation of the intermediate dihydropyran to the ketone using Pd(PPh₃)₄/morpholine .
Chemical Reactivity and Functional Transformations
Ketone Reactivity
The tetrahydropyran-4-one ketone participates in nucleophilic additions (e.g., Grignard reactions) and Wittig olefinations, enabling side-chain diversification . For example, reaction with methyltriphenylphosphonium bromide yields alkenyl derivatives, useful in penicillin synthesis .
Pyridine Modifications
The pyridine nitrogen facilitates electrophilic substitution at the 4-position, allowing halogenation or nitration. Hydrogenation of the pyridine ring under high-pressure H₂ generates piperidine analogs with enhanced solubility .
Applications in Organic Synthesis and Drug Development
Protecting Group Strategies
The tetrahydropyran-4-one moiety serves as a precursor for 4-methoxytetrahydropyran-4-yl protecting groups, which stabilize alcohols in nucleotide synthesis . Compared to traditional dihydropyran protectants, it offers improved acid stability .
Building Block for Heterocycles
The compound undergoes condensation with primary amines to form spiroimidazolones, valuable in antimicrobial drug discovery . Its use in asymmetric α-aminoxylation reactions (with nitrosobenzene/L-proline) highlights its role in chiral synthesis .
Comparative Analysis with Structural Analogs
Table 2: Biological and Physical Properties of Related Compounds
The pyridine-tetrahydropyranone hybrid uniquely merges aromatic nitrogen’s electronic effects with ketone-based transformations, outperforming simpler analogs in synthetic versatility .
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